

2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid NMR data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid
Compound Name:	
Cat. No.:	B1393574

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An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of **2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid**

Introduction

2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid is a bespoke organoboron compound featuring a trifluoromethylsulfonyl group, a potent electron-withdrawing moiety, and a methyl group, a mild electron-donating group, on a phenylboronic acid scaffold. This substitution pattern creates a unique electronic environment, making multi-nuclear NMR spectroscopy an indispensable tool for its structural elucidation and characterization. This guide provides a comprehensive analysis of the predicted ^1H , ^{13}C , ^{19}F , and ^{11}B NMR spectra of this molecule, grounded in fundamental principles of NMR spectroscopy. It is intended for researchers and scientists in the fields of medicinal chemistry and materials science, offering both theoretical insights and practical protocols for empirical data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid**. These predictions are based on established

substituent effects on aromatic systems.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The numbering convention used for the assignments is shown in Figure 1.

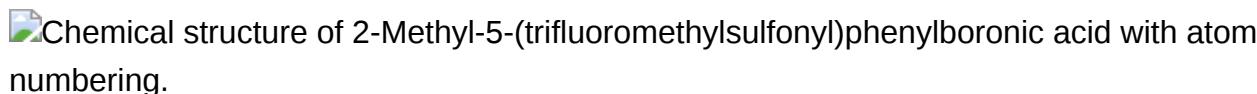
Chemical structure of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid with atom numbering.

Figure 1. Structure and numbering of **2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid**.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group is expected to significantly deshield the aromatic protons, shifting them downfield.[\[3\]](#)

Assignment	Predicted δ (ppm)	Multiplicity	Predicted J (Hz)	Integration
H-3	8.2 - 8.4	Doublet (d)	$^4J = \sim 2$ Hz	1H
H-4	7.8 - 8.0	Doublet of Doublets (dd)	$^3J = \sim 8$ Hz, $^4J = \sim 2$ Hz	1H
H-6	7.4 - 7.6	Doublet (d)	$^3J = \sim 8$ Hz	1H
-CH ₃	2.5 - 2.7	Singlet (s)	-	3H
-B(OH) ₂	4.5 - 6.0	Broad Singlet (br s)	-	2H

Rationale: The H-3 proton, being ortho to the strongly electron-withdrawing -SO₂CF₃ group, is expected to be the most deshielded. The H-4 proton will be split by both H-3 and H-6, while the H-6 proton will show a standard ortho coupling.[\[5\]](#)[\[6\]](#)[\[7\]](#) The boronic acid protons are exchangeable and will likely appear as a broad singlet.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will reflect the electronic perturbations of the substituents on the aromatic ring. The carbon atoms directly attached to the electron-withdrawing groups will be shifted downfield.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Assignment	Predicted δ (ppm)
C-1	~135
C-2	~140
C-3	~128
C-4	~132
C-5	~138
C-6	~130
-CH ₃	~20
-CF ₃	~120 (quartet)

Rationale: The carbon bearing the trifluoromethyl group (C-5) and the carbon with the boronic acid (C-1) are expected to be significantly deshielded. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Data (Predicted)

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[12][13][14][15] The trifluoromethyl group in this molecule is expected to produce a single, sharp resonance.

Assignment	Predicted δ (ppm)	Multiplicity
-CF ₃	-60 to -65	Singlet (s)

Rationale: The chemical shift of the -CF₃ group is influenced by the electronic environment of the aromatic ring.[16] In the absence of other fluorine atoms, the signal will appear as a singlet.

¹¹B NMR Data (Predicted)

¹¹B NMR is specific for boron-containing compounds. Boronic acids typically exhibit a broad signal due to the quadrupolar nature of the boron nucleus.[17][18][19][20][21][22]

Assignment	Predicted δ (ppm)	Linewidth
$-\text{B}(\text{OH})_2$	28 - 33	Broad

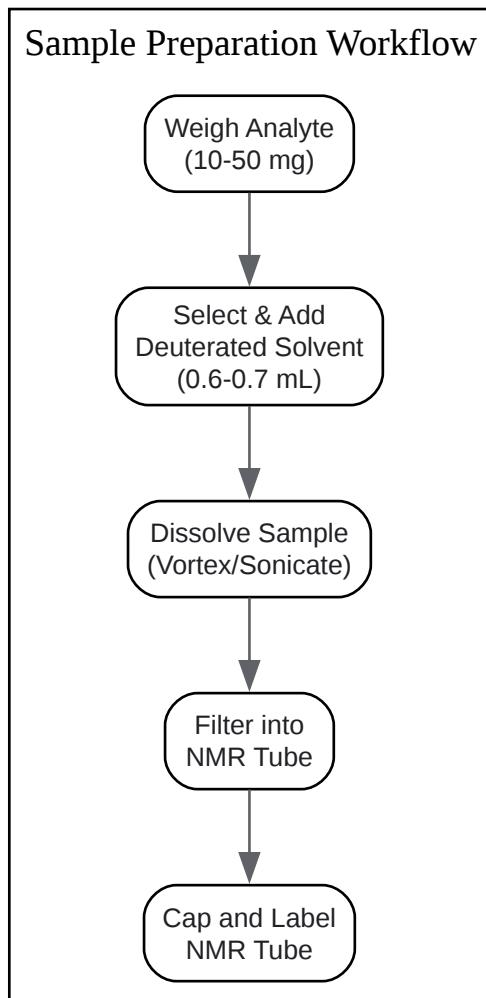
Rationale: The chemical shift is characteristic of a trigonal planar (sp^2 hybridized) boronic acid. [17][18] The broadness of the signal is a result of quadrupolar relaxation, which is common for nuclei with a spin greater than $1/2$ in an asymmetric environment.[22][23][24][25][26]

Experimental Protocols

Sample Preparation

Meticulous sample preparation is crucial for obtaining high-quality NMR spectra.[27][28][29][30]

- Analyte Preparation: Weigh approximately 10-20 mg of **2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid** for ^1H NMR and 30-50 mg for ^{13}C NMR.
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Acetone- d_6 or DMSO- d_6 are good starting points due to their polarity. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.
- Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
- Filtration: Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent signal.



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A streamlined workflow for NMR sample preparation.

Data Acquisition

The following are general parameters for data acquisition on a standard 400 or 500 MHz NMR spectrometer.

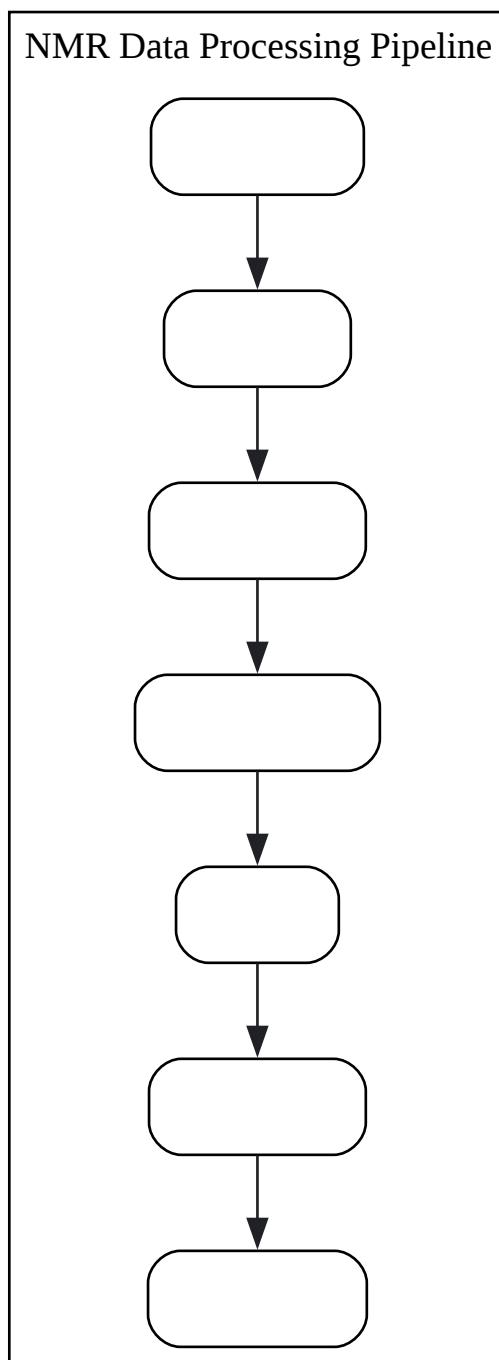
- **Instrument Setup:** Insert the NMR tube into the spinner turbine and place it in the magnet.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[\[30\]](#)

- Tuning and Matching: Tune and match the probe for the specific nucleus being observed (^1H , ^{13}C , ^{19}F , or ^{11}B).[\[30\]](#)
- Acquisition Parameters:
 - ^1H NMR: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
 - ^{13}C NMR: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
 - ^{19}F NMR: 64-128 scans, spectral width of ~100 ppm centered around the expected chemical shift.
 - ^{11}B NMR: 2048-8192 scans, spectral width of ~200 ppm.

Data Processing

Raw NMR data (Free Induction Decay or FID) must be mathematically processed to generate the final spectrum.[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)

- Fourier Transformation: The FID, a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.[\[31\]](#)[\[33\]](#)
- Apodization: A weighting function (e.g., exponential multiplication) is applied to the FID before Fourier transformation to improve the signal-to-noise ratio or resolution.
- Phasing: The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode (positive and symmetrical).
- Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
- Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0 ppm) or the residual solvent signal.
- Integration: The area under each peak is integrated to determine the relative number of nuclei contributing to the signal.



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Key steps in processing raw NMR data.

Conclusion

The predicted multi-nuclear NMR data for **2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid** provides a robust framework for the structural verification of this compound. The interplay of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethylsulfonyl and boronic acid moieties creates a distinct and interpretable spectral fingerprint across ^1H , ^{13}C , ^{19}F , and ^{11}B NMR spectroscopy. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire and process high-quality NMR data, enabling unambiguous characterization and facilitating further studies in drug development and materials science.

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- To cite this document: BenchChem. [2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid NMR data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1393574#2-methyl-5-trifluoromethylsulfonyl-phenylboronic-acid-nmr-data>]

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